1-Benzoyl-4-(1-piperidyl)piperidine

Medicinal chemistry Scaffold-based drug design Building block procurement

1-Benzoyl-4-(1-piperidyl)piperidine (CAS 878440-79-0; synonym: 1-benzoyl-4,4′-bipiperidine; IUPAC: phenyl-(4-piperidin-4-ylpiperidin-1-yl)methanone) is a bipiperidine derivative with the molecular formula C₁₇H₂₄N₂O and a monoisotopic mass of 272.188863 Da. The compound belongs to the benzoylpiperidine fragment class, which is recognized as a privileged structure in medicinal chemistry owing to its metabolic stability and its role as a potential bioisostere of the piperazine ring.

Molecular Formula C17H24N2O
Molecular Weight 272.4 g/mol
Cat. No. B247221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-(1-piperidyl)piperidine
Molecular FormulaC17H24N2O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H24N2O/c20-17(15-7-3-1-4-8-15)19-13-9-16(10-14-19)18-11-5-2-6-12-18/h1,3-4,7-8,16H,2,5-6,9-14H2
InChIKeyVEYYKFOUBYKZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-4-(1-piperidyl)piperidine – Structural Identity, CAS Registry, and Procurement-Grade Characterization


1-Benzoyl-4-(1-piperidyl)piperidine (CAS 878440-79-0; synonym: 1-benzoyl-4,4′-bipiperidine; IUPAC: phenyl-(4-piperidin-4-ylpiperidin-1-yl)methanone) is a bipiperidine derivative with the molecular formula C₁₇H₂₄N₂O and a monoisotopic mass of 272.188863 Da . The compound belongs to the benzoylpiperidine fragment class, which is recognized as a privileged structure in medicinal chemistry owing to its metabolic stability and its role as a potential bioisostere of the piperazine ring [1]. It is commercially supplied at ≥95% purity by multiple vendors for research use only .

Why 1-Benzoyl-4-(1-piperidyl)piperidine Cannot Be Casually Replaced by Simpler Benzoylpiperidine or Mono-Piperidine Analogs


The 1,4′-bipiperidine scaffold in this compound provides a unique bifunctional architecture: a tertiary benzamide on one piperidine ring and a free secondary amine on the distal piperidine ring. This dual-site topology cannot be reproduced by simple 1-benzoylpiperidine (C₁₂H₁₅NO, CAS 776-75-0), which lacks the second piperidine ring and thus offers no additional functionalization handle . Similarly, 4-benzoylpiperidine (CAS 37586-22-4) places the benzoyl group at the 4-position of a single piperidine ring, altering both the conformational ensemble and the vector of hydrogen-bonding interactions relative to the 1,4′-bipiperidine system [1]. The bipiperidine core has been explicitly described as a privileged scaffold in drug design because it enables conformational restraint and stable interactions with biological targets such as enzymes and receptors [2]. These structural distinctions translate into divergent physicochemical properties—boiling point, pKa, and density—that directly affect chromatographic behavior, formulation, and biological partitioning, making simple in-class substitution scientifically unsound without explicit comparative validation.

Quantitative Differentiation Evidence for 1-Benzoyl-4-(1-piperidyl)piperidine Versus Structural Analogs


Molecular Weight and Scaffold Complexity Differentiate This Bipiperidine from Simple Benzoylpiperidines

1-Benzoyl-4-(1-piperidyl)piperidine (C₁₇H₂₄N₂O, MW = 272.39 g·mol⁻¹) incorporates a 1,4′-bipiperidine core bearing a benzoyl substituent on the terminal nitrogen. In contrast, 1-benzoylpiperidine (C₁₂H₁₅NO, MW = 189.25 g·mol⁻¹) is a single-ring benzamide with no secondary amine functionality. The additional C₅H₉N mass unit (83.13 Da) corresponds to the second piperidine ring, which introduces a basic amine handle (predicted pKa ~10.38 for the conjugate acid of the free piperidine nitrogen) that is entirely absent in the mono-piperidine analog [1]. The unsubstituted parent scaffold, 1,4′-bipiperidine (C₁₀H₂₀N₂, MW = 168.28 g·mol⁻¹), carries no benzoyl group and thus lacks the tertiary amide moiety that stabilizes the N-terminus against oxidative metabolism .

Medicinal chemistry Scaffold-based drug design Building block procurement

Predicted pKa and Basicity Profile Distinguishes This Bipiperidine from Mono-Benzoylpiperidine Scaffolds

The predicted pKa of 1-benzoyl-4-(1-piperidyl)piperidine is 10.38 ± 0.10 (for the conjugate acid of the free piperidine nitrogen) [1]. This value is dramatically higher than the predicted pKa of 1-benzoylpiperidine (−1.14 ± 0.20), which lacks a basic amine center because its sole nitrogen is engaged as a tertiary amide . The high basicity of the target compound predicts that, at physiological pH (7.4), the free piperidine nitrogen will be >99.9% protonated, conferring a positive charge that can drive interactions with negatively charged biological membranes, influence volume of distribution, and enable salt formation for improved aqueous solubility. In contrast, 1-benzoylpiperidine remains neutral across the full physiological pH range.

Physicochemical profiling ADMET prediction Lead optimization

The Benzoylpiperidine Fragment Confers Metabolic Stability and Piperazine Bioisosterism — a Class-Level Advantage Over Non-Benzoylated Bipiperidines

The benzoylpiperidine fragment present in the target compound has been characterized in a comprehensive 2024 review as metabolically stable and a potential bioisostere of the piperazine ring, making it 'a feasible and reliable chemical frame to be exploited in drug design' [1]. This class-level property differentiates 1-benzoyl-4-(1-piperidyl)piperidine from non-benzoylated 1,4′-bipiperidine (CAS 4897-50-1), which lacks the stabilizing amide bond and instead presents two free secondary amines, both susceptible to rapid N-dealkylation and oxidation . The benzoylpiperidine motif is found across multiple therapeutic categories including anticancer, antipsychotic, antithrombotic, antiarrhythmic, antitubercular, antiparasitic, antidiabetic, and neuroprotective agents [1].

Drug design Metabolic stability Bioisosteric replacement

Verified GC-MS Spectrum Provides Analytical Ground Truth Absent for Many Research-Grade Bipiperidine Analogs

A verified GC-MS (gas chromatography–mass spectrometry) spectrum for 1-benzoyl-4-(1-piperidyl)piperidine is available in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library [1]. The compound is identified by SpectraBase Compound ID 8risJd4fwUG, with InChIKey VEYYKFOUBYKZLS-UHFFFAOYSA-N, and exact mass 272.188863 Da [1]. Many structurally related bipiperidine derivatives—particularly custom synthesis products and early-stage research intermediates—lack published, peer-reviewed reference spectra in curated spectral databases. The availability of a validated EI-MS spectrum enables unambiguous identity confirmation during receipt and quality control, reducing the risk of structural misassignment that can occur with less well-characterized analogs.

Analytical chemistry Quality control Spectroscopic identification

Bulk Pricing and Multi-Vendor Availability at Defined Purity Enable Cost-Effective Procurement Relative to Single-Source Custom Bipiperidines

1-Benzoyl-4-(1-piperidyl)piperidine is stocked at ≥95% purity by multiple independent suppliers, including AKSci (pricing: 250 mg/$187, 500 mg/$315, 1 g/$535, 2 g/$824; lead time ~4 weeks) and Fluorochem (CAS 878440-79-0) . In contrast, closely related substituted bipiperidines—such as 4-methoxy-1′-[4-(1H-pyrrol-1-yl)benzoyl]-1,4′-bipiperidine and 4-(2-fluorophenoxy)-1′-[4-(1H-pyrrol-1-yl)benzoyl]-1,4′-bipiperidine—are listed predominantly by single vendors or require custom synthesis, with lead times typically exceeding 6–8 weeks and minimum order quantities that may be inflexible . Multi-source availability reduces supply disruption risk and introduces competitive pricing pressure.

Research procurement Cost efficiency Supply chain reliability

Bipiperidine Scaffold Has Been Validated in CCR3 Antagonist and Kinase Inhibitor Patents — Supporting Its Utility as a Fragment for Lead Generation

The 1,4′-bipiperidine scaffold—the core structural element of the target compound—has been employed in multiple drug discovery programs. Substituted bipiperidine amides have been developed as potent CC chemokine receptor 3 (CCR3) antagonists, with specific derivatives showing Ki values as low as 0.316 nM in displacement assays against human recombinant CCR3 [1]. Additionally, a Chinese patent (CN111217814A) discloses bipiperidine derivatives connected to purine or pyrazolo[1,5-a]pyrimidine heterocycles as selective CDK7 and CLK kinase inhibitors, with representative compounds exhibiting anti-cell proliferative and anti-angiogenic activity [2]. The target compound, with its free secondary amine, serves as a direct synthetic precursor to such functionalized bipiperidines. In contrast, 1-benzoylpiperidine lacks the second piperidine ring and therefore cannot access the bivalent binding mode that underpins the CCR3 and CDK7 pharmacology.

Fragment-based drug discovery Kinase inhibition Chemokine receptor antagonism

Optimal Research and Industrial Application Scenarios for 1-Benzoyl-4-(1-piperidyl)piperidine


Diversifiable Building Block for Focused Kinase or GPCR Ligand Libraries

The free secondary amine on the distal piperidine ring provides a single, well-defined point for parallel derivatization via amide coupling, sulfonylation, or reductive amination. This makes the compound an efficient starting material for constructing focused libraries targeting kinases—such as CDK7 and CLK, for which the bipiperidine scaffold has demonstrated patent-level validation —or chemokine receptors like CCR3, where bipiperidine amides have achieved sub-nanomolar binding affinity [1]. The benzoyl group remains intact as a metabolically stable cap throughout library synthesis [2], ensuring that each library member retains the privileged benzoylpiperidine fragment while varying the vector extending from the second piperidine ring.

Physicochemical Probe for Investigating Basicity-Dependent Pharmacokinetics in Bifunctional Scaffolds

With a predicted pKa of ~10.38 on the free piperidine nitrogen and a neutral benzamide moiety on the opposite ring, this compound serves as a well-defined bifunctional probe for studying how a single permanent positive charge (at pH 7.4) affects membrane permeability, tissue distribution, and phospholipidosis risk in a series where the benzoyl cap provides a consistent, metabolically inert reference point . By comparing pharmacokinetic parameters with the corresponding N-alkylated or N-acylated derivatives where the basic center is masked, research teams can deconvolute the contribution of basicity to in vivo behavior without the confounding effect of scaffold changes [1].

Reference Standard for GC-MS Identity Confirmation in Bipiperidine Synthesis Workflows

The availability of a verified GC-MS spectrum in the Wiley Registry and KnowItAll Mass Spectral Library positions this compound as a reliable reference standard for confirming the identity of synthetic intermediates and final products in bipiperidine synthesis campaigns. Analytical laboratories can use the published spectrum (exact mass 272.188863 Da; InChIKey VEYYKFOUBYKZLS-UHFFFAOYSA-N) to validate instrumentation performance and to distinguish the target compound from isobaric impurities or regioisomeric byproducts that may arise during benzoylation or cross-coupling steps .

Cost-Efficient Pilot-Scale Intermediate for Multi-Step Medicinal Chemistry Campaigns

With transparent bulk pricing from AKSci (1 g = ~$535) and availability from multiple suppliers including Fluorochem and Matrix Scientific , this compound offers a favorable cost-to-complexity ratio for research groups planning multi-step syntheses of advanced bipiperidine-based lead compounds. At 95% minimum purity, it can typically be used directly in subsequent N-functionalization reactions without additional purification, reducing synthetic step count and overall campaign timelines compared to routes that require in-house assembly of the bipiperidine core followed by selective mono-benzoylation [1].

Quote Request

Request a Quote for 1-Benzoyl-4-(1-piperidyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.